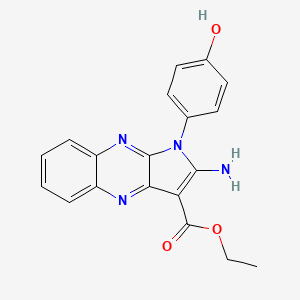![molecular formula C16H13ClN2O3 B5700570 (2-CHLORO-4-NITROPHENYL)[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE](/img/structure/B5700570.png)
(2-CHLORO-4-NITROPHENYL)[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-4-nitrophenyl)[3,4-dihydro-2(1H)-isoquinolinyl]methanone is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure combining a chlorinated nitrophenyl group with an isoquinolinyl methanone moiety, making it an interesting subject for research in chemistry, biology, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-nitrophenyl)[3,4-dihydro-2(1H)-isoquinolinyl]methanone typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-4-nitrophenol with 3,4-dihydroisoquinoline under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
化学反应分析
Types of Reactions
(2-Chloro-4-nitrophenyl)[3,4-dihydro-2(1H)-isoquinolinyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and the use of catalysts .
Major Products Formed
科学研究应用
Chemistry
In chemistry, (2-Chloro-4-nitrophenyl)[3,4-dihydro-2(1H)-isoquinolinyl]methanone is used as a building block for synthesizing more complex molecules.
Biology
Biologically, this compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules. It serves as a model compound for understanding the interactions between small molecules and biological targets .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research focuses on their ability to interact with specific molecular targets, offering possibilities for developing new drugs .
Industry
Industrially, this compound is used in the production of dyes, plastics, and other materials. Its chemical properties make it suitable for various applications, including as a catalyst or additive in manufacturing processes .
作用机制
The mechanism of action of (2-Chloro-4-nitrophenyl)[3,4-dihydro-2(1H)-isoquinolinyl]methanone involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the molecular targets being studied .
相似化合物的比较
Similar Compounds
2-Chloro-4-nitrophenol: Shares the chlorinated nitrophenyl group but lacks the isoquinolinyl methanone moiety.
3,4-Dihydroisoquinoline: Contains the isoquinolinyl structure but without the chlorinated nitrophenyl group.
Uniqueness
(2-Chloro-4-nitrophenyl)[3,4-dihydro-2(1H)-isoquinolinyl]methanone is unique due to its combination of functional groups, providing distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
属性
IUPAC Name |
(2-chloro-4-nitrophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-15-9-13(19(21)22)5-6-14(15)16(20)18-8-7-11-3-1-2-4-12(11)10-18/h1-6,9H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMTXNBJWYHRHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-phenylhydrazino)benzo[cd]indole](/img/structure/B5700493.png)
![7-[(4-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5700496.png)

![(2E)-4-({3-[(2-methylpropyl)carbamoyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B5700503.png)


![10-(1,3-benzodioxol-5-yl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5700533.png)
![2-({[(3-Methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B5700549.png)

![4-[5-bromo-2-(1-piperidinyl)-4-pyrimidinyl]morpholine](/img/structure/B5700554.png)
![1-[3-(2,6-dichlorophenyl)acryloyl]-4-ethylpiperazine](/img/structure/B5700556.png)
![Ethyl 2-[(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B5700578.png)

